

# Application of Copper Tungstate in Dye-Sensitized Solar Cells: A Detailed Examination

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## Compound of Interest

Compound Name: Copper tungstate

Cat. No.: B8023041

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## Introduction

**Copper tungstate** ( $\text{CuWO}_4$ ), a ternary transition metal oxide, has garnered significant interest in various fields of materials science owing to its intriguing electronic and optical properties. While extensively studied as a photoanode for photoelectrochemical water splitting, its application in dye-sensitized solar cells (DSSCs) is an emerging area of research. This document provides a comprehensive overview of the current understanding and protocols for the utilization of **copper tungstate** in DSSCs, catering to researchers, scientists, and professionals in the field of renewable energy and materials development. The primary focus will be on its more documented role as a counter electrode material, with a discussion on its potential, yet less explored, application as a photoanode.

## Copper Tungstate as a Counter Electrode in DSSCs

The counter electrode (CE) in a DSSC plays a pivotal role in catalyzing the reduction of the redox mediator (typically  $\text{I}_3^-/\text{I}^-$ ) and completing the electrical circuit. While platinum (Pt) is the benchmark material for CEs due to its high catalytic activity and conductivity, its high cost and scarcity have prompted the search for alternative materials. Copper-based materials, including **copper tungstate**, have emerged as promising candidates.

## Performance of Copper-Based Counter Electrodes

While specific performance data for pure  $\text{CuWO}_4$  counter electrodes in DSSCs is limited in publicly available literature, studies on similar copper-based materials provide valuable

insights. For instance, a DSSC employing a copper oxide/graphene (CuO/graphene) composite as the counter electrode has demonstrated a power conversion efficiency (PCE) of 3.40%.<sup>[1]</sup> The photovoltaic parameters for this cell are detailed in the table below, alongside a reference cell using a standard Pt counter electrode for comparison.

Counter Electrode Material	Short-Circuit Current Density (Jsc) (mA/cm <sup>2</sup> )	Open-Circuit Voltage (Voc) (V)	Fill Factor (FF)	Power Conversion Efficiency (PCE) (%)
CuO/graphene	15.62	0.69	0.31	3.40
Platinum (Pt)	15.12	0.69	0.61	6.36

Table 1: Photovoltaic performance of a DSSC with a CuO/graphene counter electrode compared to a standard Pt counter electrode.<sup>[1]</sup>

This data suggests that while copper-based CEs can achieve comparable short-circuit current densities and open-circuit voltages to Pt, the fill factor and overall efficiency can be lower, indicating challenges in charge transfer kinetics and series resistance that need to be addressed.

## Experimental Protocols

This protocol describes the synthesis of **copper tungstate** nanoparticles via a hydrothermal method, which can then be used to prepare the counter electrode paste.

Materials:

- Sodium tungstate dihydrate (Na<sub>2</sub>WO<sub>4</sub>·2H<sub>2</sub>O)
- Copper(II) nitrate trihydrate (Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>O)
- Deionized (DI) water
- Ethanol
- Teflon-lined stainless steel autoclave

#### Procedure:

- Precursor Solution Preparation:
  - Prepare a 0.1 M aqueous solution of sodium tungstate dihydrate.
  - Prepare a 0.1 M aqueous solution of copper(II) nitrate trihydrate.
- Hydrothermal Synthesis:
  - In a typical synthesis, slowly add the copper nitrate solution to the sodium tungstate solution under constant stirring.
  - Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.
  - Seal the autoclave and heat it to 180°C for 12-24 hours.
  - Allow the autoclave to cool down to room temperature naturally.
- Product Collection and Purification:
  - Collect the precipitate by centrifugation or filtration.
  - Wash the collected powder several times with DI water and ethanol to remove any unreacted precursors and byproducts.
  - Dry the final product in an oven at 80°C for 12 hours.

#### Materials:

- Synthesized **copper tungstate** nanoparticles
- Ethyl cellulose (binder)
- Terpineol (solvent)
- Fluorine-doped tin oxide (FTO) coated glass substrates
- Doctor blade or screen-printing setup

- Furnace

#### Procedure:

- Paste Preparation:
  - Prepare a paste by grinding the synthesized  $\text{CuWO}_4$  nanoparticles with ethyl cellulose and terpineol in a mortar and pestle until a homogeneous consistency is achieved. The exact ratio of components may need to be optimized.
- Coating the FTO Substrate:
  - Clean the FTO glass substrates by sonicating in a sequence of detergent, DI water, acetone, and isopropanol.
  - Apply the prepared  $\text{CuWO}_4$  paste onto the conductive side of the FTO glass using a doctor blade or screen-printing technique.
- Sintering:
  - Dry the coated electrode at  $120^\circ\text{C}$  for 10 minutes to evaporate the solvent.
  - Sinter the electrode in a furnace at a temperature range of  $400\text{--}500^\circ\text{C}$  for 30-60 minutes to ensure good adhesion and electrical contact.
  - Allow the electrode to cool down to room temperature slowly.

#### Materials:

- Prepared  $\text{CuWO}_4$  counter electrode
- Dye-sensitized photoanode (e.g.,  $\text{TiO}_2$  sensitized with N719 dye)
- Electrolyte solution (e.g., containing 0.05 M  $\text{I}_2$ , 0.1 M LiI, 0.5 M 4-tert-butylpyridine, and 0.6 M 1-butyl-3-methylimidazolium iodide in acetonitrile)
- Surlyn or sealant

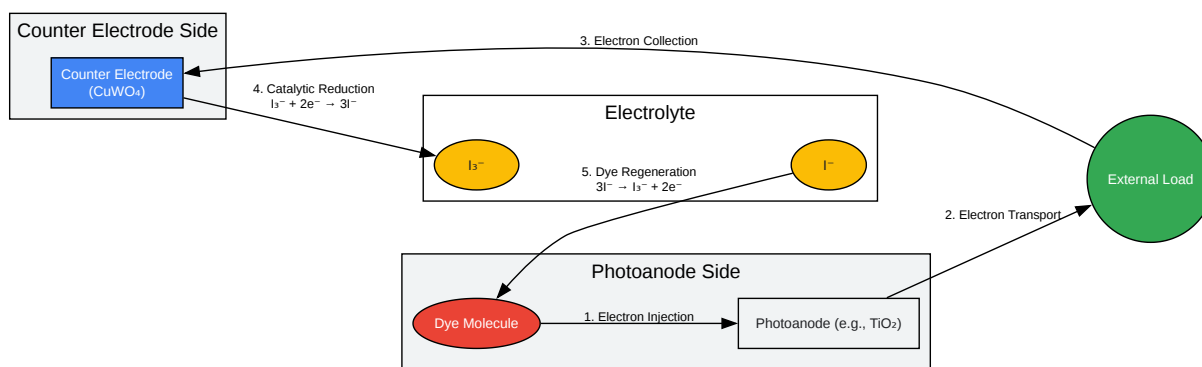
- Binder clips

Procedure:

- Place the dye-sensitized photoanode and the  $\text{CuWO}_4$  counter electrode with the active layers facing each other.
- Place a Surlyn gasket or sealant between the two electrodes to prevent short-circuiting and to contain the electrolyte.
- Heat-press the assembly to seal the cell.
- Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.
- Seal the holes with a small piece of Surlyn and a microscope coverslip.
- Use binder clips to hold the cell together for characterization.

## Working Principle and Electron Transfer Mechanism

The fundamental working principle of a DSSC with a **copper tungstate** counter electrode is illustrated in the following diagram.



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DSSC working principle with a  $\text{CuWO}_4$  counter electrode.

- **Light Absorption and Electron Injection:** The dye molecules adsorbed on the semiconductor photoanode (e.g.,  $\text{TiO}_2$ ) absorb photons, leading to the excitation of electrons. These excited electrons are then injected into the conduction band of the photoanode.
- **Electron Transport:** The injected electrons travel through the interconnected network of the photoanode material to the FTO-coated glass substrate.
- **External Circuit and Electron Collection:** The electrons flow through an external circuit, generating an electric current, and reach the **copper tungstate** counter electrode.
- **Catalytic Reduction at the Counter Electrode:** At the  $\text{CuWO}_4$  counter electrode, the electrons catalyze the reduction of the oxidized species of the redox couple in the electrolyte (e.g., triiodide,  $\text{I}_3^-$ ) back to its reduced state (iodide,  $\text{I}^-$ ).
- **Dye Regeneration:** The reduced form of the redox couple ( $\text{I}^-$ ) diffuses back to the photoanode and regenerates the oxidized dye molecules by donating electrons, thus completing the circuit.

## Copper Tungstate as a Photoanode in DSSCs: A Prospective View

The use of **copper tungstate** as a photoanode in DSSCs is a less explored avenue.

Theoretically, its n-type semiconducting nature and visible light absorption capabilities make it a potential candidate to replace or supplement traditional wide-bandgap semiconductors like  $\text{TiO}_2$ .

### Potential Advantages and Challenges

Potential Advantages:

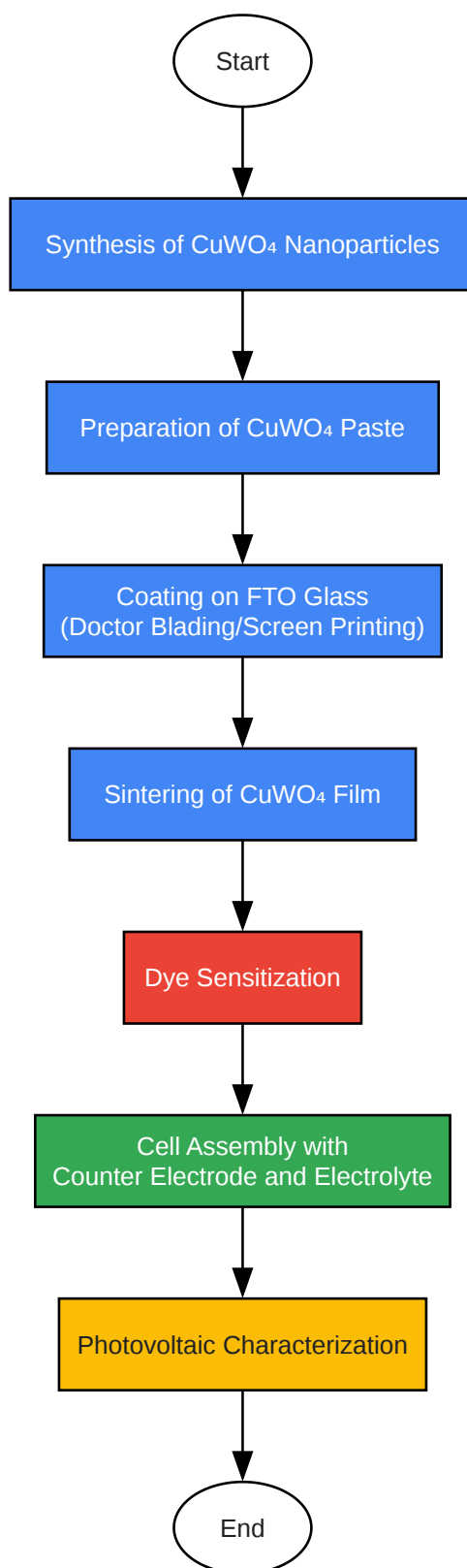
- **Visible Light Absorption:** Unlike  $\text{TiO}_2$ , which primarily absorbs in the UV region,  $\text{CuWO}_4$  can absorb a portion of the visible spectrum, potentially enhancing the overall light-harvesting efficiency of the cell.
- **Favorable Band Edge Positions:** The conduction band edge of  $\text{CuWO}_4$  may be suitably positioned for efficient electron injection from a range of organic and ruthenium-based dyes.

Challenges:

- **Dye Adsorption:** The surface chemistry of  $\text{CuWO}_4$  may not be as conducive to the anchoring of common DSSC dyes as  $\text{TiO}_2$ .
- **Electron Transport:** The electron mobility in  $\text{CuWO}_4$  might be lower than in  $\text{TiO}_2$ , potentially leading to higher recombination rates.
- **Chemical Stability:** The stability of  $\text{CuWO}_4$  in the presence of common DSSC electrolytes needs to be thoroughly investigated.

### Experimental Workflow for a $\text{CuWO}_4$ Photoanode

The fabrication of a DSSC with a  $\text{CuWO}_4$  photoanode would follow a similar procedure to that of a standard  $\text{TiO}_2$ -based cell, with the primary difference being the preparation of the photoanode itself.



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## References

- 1. mdpi.com [mdpi.com]
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